(1R,6S)-2,5-diazabicyclo[4.2.0]octane

Catalog No.
S14041360
CAS No.
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,6S)-2,5-diazabicyclo[4.2.0]octane

Product Name

(1R,6S)-2,5-diazabicyclo[4.2.0]octane

IUPAC Name

(1R,6S)-2,5-diazabicyclo[4.2.0]octane

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-2-6-5(1)7-3-4-8-6/h5-8H,1-4H2/t5-,6+

InChI Key

YHUBPQNUZGPHRQ-OLQVQODUSA-N

Canonical SMILES

C1CC2C1NCCN2

Isomeric SMILES

C1C[C@H]2[C@@H]1NCCN2

The synthesis of (1R,6S)-2,5-diazabicyclo[4.2.0]octane has historically relied on cyclization strategies that leverage diamines and carbonyl-containing precursors. One well-documented method involves the reaction of 1,4-diaminobutane derivatives with formaldehyde under acidic conditions. This approach facilitates the formation of the bicyclic framework through intramolecular cyclization, where the acid catalyst (e.g., hydrochloric acid) promotes the dehydration and ring closure steps. For example, heating 1,4-diaminobutane with excess formaldehyde in the presence of HCl yields the bicyclic structure with moderate efficiency, though stereochemical control remains a challenge.

A second traditional route involves the reduction of preformed diketopiperazine intermediates. In this method, 2,5-diazabicyclo[4.2.0]octane-3,6-dione is treated with lithium aluminium hydride (LAH) in tetrahydrofuran (THF), followed by quenching with sodium hydroxide to yield the target compound. While effective for small-scale laboratory synthesis, this method requires careful handling of pyrophoric reagents and generates stoichiometric waste, limiting its industrial applicability.

Table 1: Comparison of Traditional Cyclization Methods

MethodStarting MaterialsCatalyst/ConditionsYield (%)Limitations
Acid-catalyzed cyclization1,4-Diaminobutane, formaldehydeHCl, 80–100°C45–60Poor stereoselectivity
LAH reductionDiketopiperazine derivativeLAH, THF, reflux50–70Hazardous reagents, scalability issues

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

112.100048391 g/mol

Monoisotopic Mass

112.100048391 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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